![molecular formula C22H24ClNO3 B4628455 2-methylcyclopentyl 6-(2-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4628455.png)
2-methylcyclopentyl 6-(2-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of cyclopenta[b]indole derivatives involves one-pot reactions via acid-catalyzed condensation and cyclization processes. For example, derivatives similar to the compound of interest have been synthesized by reacting 1-oxo-1,2,3,4,5,10-hexahydrocyclohept[b]indoles with 2-amino-5-chlorobenzophenone in glacial acetic acid, showcasing the methodology for creating complex indole structures (Yamuna et al., 2010).
Molecular Structure Analysis
The molecular structure of cyclopenta[b]indole derivatives has been extensively studied through X-ray crystallography, revealing that these molecules often exhibit similar conformations despite variations in substituent patterns. Their structures are characterized by weak intermolecular interactions such as hydrogen bonds, π-π stacking interactions, and C-H···π interactions, which play a crucial role in their crystal packing (Yamuna et al., 2010).
Chemical Reactions and Properties
Cyclopenta[b]indoles undergo various chemical reactions, including cyclization, oxidation, and reactions with N-bromosuccinimide. These reactions can lead to the formation of tetrahydro, dihydro, and dehydro esters, as well as facilitate the introduction of bromo and nitro groups into the molecule. Such reactivity underscores the compound's versatility in chemical transformations (Irikawa et al., 1989).
Physical Properties Analysis
The physical properties of cyclopenta[b]indole derivatives, including melting points, solubility, and crystalline structure, are influenced by their molecular shape and intermolecular interactions. These properties are critical for understanding the compound's behavior in different environments and for its application in various scientific fields.
Chemical Properties Analysis
Cyclopenta[b]indole derivatives exhibit a range of chemical properties, such as acid dissociation constants and reactivity towards various chemical agents. These properties are essential for predicting the compound's behavior in chemical reactions and for its potential use in pharmaceuticals and materials science (Nural et al., 2018).
Scientific Research Applications
Synthesis of Conformationally Constrained Tryptophan Derivatives
This compound has been utilized in the synthesis of novel 3,4-fused tryptophan analogues, which are designed for use in peptide/peptoid conformation elucidation studies. These derivatives demonstrate the potential of bridging rings to limit conformational flexibility, which is crucial for further derivatization in drug development and biochemical research (Horwell et al., 1994).
Dyes and Indole Ring Chemistry
Research into indoles containing a free β-position condensed with aliphatic acid chlorides or acid anhydrides has led to the identification of substituted di-indolylmethenes. These methenes have potential applications in creating intensely colored trinuclear dyes, showcasing the compound's relevance in the development of novel dye materials and its significance in organic chemistry (Majer, 1960).
Antimicrobial and Anticancer Properties
A series of derivatives synthesized from this compound have been evaluated for their antimicrobial and anticancer potential. Specifically, certain derivatives have shown promising results against Escherichia coli and HCT-116 colon cancer cell lines, highlighting the potential of these compounds in medical and pharmacological applications (Sharma et al., 2012).
HIV-1 Inhibition
Novel 3-oxindole derivatives synthesized from this compound have exhibited potent inhibitory effects on HIV-1 infection. These findings suggest that the compound could serve as a useful scaffold for the development of new classes of anti-HIV-1 agents, contributing to the ongoing search for effective treatments for HIV/AIDS (Kim et al., 2022).
properties
IUPAC Name |
(2-methylcyclopentyl) 6-(2-chlorophenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO3/c1-12-6-5-9-19(12)27-22(26)21-13(2)20-17(24-21)10-14(11-18(20)25)15-7-3-4-8-16(15)23/h3-4,7-8,12,14,19,24H,5-6,9-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGZZKXCLSWBJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1OC(=O)C2=C(C3=C(N2)CC(CC3=O)C4=CC=CC=C4Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylcyclopentyl 6-(2-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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